N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a furan ring, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Chromenone Core: : The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 4-oxo-4H-chromen-2-one.
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Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction. This involves reacting the chromenone core with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Formation of the Furan Ring: : The furan ring is synthesized through a Vilsmeier-Haack reaction, where the intermediate product from the previous step is treated with furan-2-carboxylic acid and phosphorus oxychloride.
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Final Coupling: : The final step involves coupling the furan ring with the chromenone core through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
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Biology: : The compound’s structure suggests potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It can be used in bioassays to evaluate these activities.
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Medicine: : Due to its potential biological activities, this compound is of interest in drug discovery and development. It may serve as a lead compound for designing new therapeutic agents.
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Industry: : The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism by which N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways:
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Molecular Targets: : Potential targets include enzymes involved in oxidative stress, inflammatory pathways, and cell cycle regulation.
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Pathways Involved: : The compound may modulate pathways such as the NF-κB pathway, which is involved in inflammation, or the p53 pathway, which is crucial for cell cycle control and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
- N-[2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
- N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
Uniqueness
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This ethoxy group may enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in biological applications.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-2-26-16-8-5-14(6-9-16)21-13-18(24)17-12-15(7-10-19(17)28-21)23-22(25)20-4-3-11-27-20/h3-13H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJWQYIMJHWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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